1,3-dimethyl-8-(3-methylphenoxy)-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
1,3-dimethyl-8-(3-methylphenoxy)-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by its unique structural features, including a dimethyl substitution at positions 1 and 3, a methylphenoxy group at position 8, and a prop-2-en-1-yl group at position 7.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-8-(3-methylphenoxy)-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. The starting materials are often commercially available purine derivatives, which undergo various substitution and addition reactions to introduce the desired functional groups. Common reagents used in these reactions include alkyl halides, phenols, and alkenes, along with catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification methods like recrystallization, chromatography, and distillation are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-8-(3-methylphenoxy)-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can lead to a wide range of functionalized purine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 1,3-dimethyl-8-(3-methylphenoxy)-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural similarity to naturally occurring purines makes it a valuable tool for investigating biochemical pathways and mechanisms.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties. Purine analogs are known to exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory effects. Research into the pharmacological properties of this compound could lead to the development of new drugs.
Industry
In industry, this compound may be used in the production of specialty chemicals, materials, and agrochemicals. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-8-(3-methylphenoxy)-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other purine derivatives with different substitutions at various positions. Examples include:
- 1,3-dimethylxanthine (theobromine)
- 1,3,7-trimethylxanthine (caffeine)
- 6-thioguanine
Uniqueness
What sets 1,3-dimethyl-8-(3-methylphenoxy)-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione apart is its specific combination of functional groups, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H18N4O3 |
---|---|
Molecular Weight |
326.35 g/mol |
IUPAC Name |
1,3-dimethyl-8-(3-methylphenoxy)-7-prop-2-enylpurine-2,6-dione |
InChI |
InChI=1S/C17H18N4O3/c1-5-9-21-13-14(19(3)17(23)20(4)15(13)22)18-16(21)24-12-8-6-7-11(2)10-12/h5-8,10H,1,9H2,2-4H3 |
InChI Key |
KLNFCQKQEDOHRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=NC3=C(N2CC=C)C(=O)N(C(=O)N3C)C |
solubility |
>49 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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